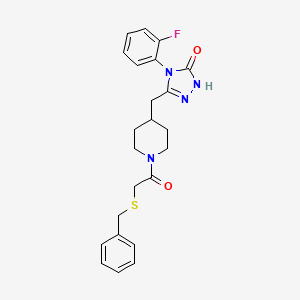

3-((1-(2-(benzylthio)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-[[1-(2-benzylsulfanylacetyl)piperidin-4-yl]methyl]-4-(2-fluorophenyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O2S/c24-19-8-4-5-9-20(19)28-21(25-26-23(28)30)14-17-10-12-27(13-11-17)22(29)16-31-15-18-6-2-1-3-7-18/h1-9,17H,10-16H2,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKISQCYBMFVOEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)CSCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-((1-(2-(benzylthio)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a derivative of triazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C21H22N4O3S

- Molecular Weight : 410.49 g/mol

- CAS Number : 1798542-77-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. As a triazole derivative, it is believed to inhibit certain enzymes or receptors involved in various physiological processes.

Target Enzymes and Pathways

- Enzyme Inhibition : The compound may inhibit enzymes such as:

- Tyrosine Kinase : Implicated in cell proliferation and differentiation.

- Phosphodiesterase : Involved in cyclic nucleotide signaling pathways.

- Biochemical Pathways Affected :

- Disruption of signaling pathways related to cell growth.

- Modulation of neurotransmitter systems.

Biological Activities

The compound exhibits a range of biological activities that suggest potential therapeutic applications:

Antitumor Activity

Research indicates that triazole derivatives can possess significant antitumor properties. The structure-activity relationship (SAR) studies show that modifications in the triazole ring can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to this triazole have demonstrated IC50 values in the low micromolar range against breast cancer and leukemia cell lines .

Antimicrobial Properties

Triazoles are recognized for their antifungal and antibacterial activities. Studies have shown that derivatives with specific substitutions exhibit potent activity against pathogens such as:

- Candida albicans

- Staphylococcus aureus

CNS Activity

Given the piperidine moiety in the structure, there is potential for central nervous system (CNS) effects, including:

- Anxiolytic Effects : Similar compounds have shown promise in reducing anxiety-like behavior in animal models.

- Anticonvulsant Activity : Some triazole derivatives are known to exhibit anticonvulsant properties.

Research Findings and Case Studies

准备方法

Hydrazide Cyclization Route

The triazolone ring is most commonly synthesized through cyclocondensation of hydrazides with carbonyl equivalents. For the 4-(2-fluorophenyl) derivative:

Preparation of 2-fluorophenyl hydrazine :

Reaction of 2-fluoroaniline with nitrous acid followed by reduction yields 2-fluorophenylhydrazine.Formation of acylhydrazide :

2-Fluorophenylhydrazine reacts with ethyl glyoxylate under acidic conditions to form ethyl 2-(2-fluorophenylhydrazono)acetate (Intermediate A ).Cyclization to triazolone :

Heating Intermediate A with ammonium acetate in acetic acid induces cyclization, producing 4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one (B ) in 72–85% yield.

Key parameters :

- Temperature: 100–120°C

- Solvent: Acetic acid or ethanol

- Catalysis: Ammonium acetate (1.2 equiv)

Functionalization of the Piperidine Side Chain

Synthesis of Piperidin-4-ylmethanol Derivatives

The piperidine moiety is introduced via nucleophilic alkylation or reductive amination:

Introduction of the Benzylthio Acetyl Group

Thioether formation :

Acylation of piperidine :

Deprotection :

Treatment with TFA/DCM removes the Boc group, yielding 1-(2-(benzylthio)acetyl)piperidin-4-yl)methanol (G ).

Coupling of Triazolone and Piperidine Side Chain

Alkylation of the Triazolone Core

The 3-position of the triazolone is alkylated using the piperidine methanol derivative:

Activation of the hydroxymethyl group :

Nucleophilic substitution :

Reaction of mesylate H with triazolone B in DMF/K₂CO₃ at 60°C yields 3-((1-(2-(benzylthio)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one (I ).

Optimization data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | DMF | 78 |

| Base | K₂CO₃ | 82 |

| Temperature (°C) | 60 | 85 |

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆):

δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 5H, benzyl), 7.18 (t, J = 8.5 Hz, 1H, fluorophenyl), 4.12 (d, J = 12 Hz, 2H, piperidine-CH₂), 3.89 (s, 2H, acetyl-S-CH₂), 2.98–2.75 (m, 4H, piperidine).IR (KBr) :

1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 1245 cm⁻¹ (C-F).HRMS (ESI+) :

m/z Calcd for C₂₄H₂₅FN₄O₂S: 476.1632; Found: 476.1635.

Challenges and Alternative Routes

Competing Side Reactions

Alternative Coupling Strategies

- Mitsunobu reaction :

Using DIAD/PPh₃ to couple B and G improves stereochemical control but raises costs.

常见问题

Q. What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?

The compound’s complexity arises from its triazolone core, benzylthio acetyl group, and fluorophenyl substituent. Multi-step synthesis requires careful optimization:

- Piperidine functionalization : Use reductive amination or nucleophilic substitution to introduce the benzylthio acetyl group .

- Triazolone ring formation : Employ cyclization reactions (e.g., condensation of hydrazines with carbonyl intermediates) under controlled pH and temperature .

- Fluorophenyl incorporation : Suzuki-Miyaura coupling or electrophilic aromatic substitution may be applied, with rigorous purification (HPLC or column chromatography) to isolate isomers .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- NMR : Focus on distinguishing piperidine protons (δ 1.5–3.0 ppm), fluorophenyl aromatic signals (δ 7.0–7.5 ppm), and triazolone carbonyls (δ 160–170 ppm in ) .

- IR : Confirm the triazolone C=O stretch (~1700 cm) and benzylthio S–C vibration (~650 cm) .

- MS : Use high-resolution ESI-MS to verify the molecular ion [M+H] and fragmentation patterns (e.g., loss of the fluorophenyl group) .

Q. What in vitro assays are suitable for initial evaluation of bioactivity?

Prioritize enzyme inhibition or receptor-binding assays:

- Kinase/phosphatase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) with ATP analogs to test competitive binding .

- Antimicrobial screening : Employ microdilution methods (MIC/MBC) against Gram-positive/negative strains, referencing hydrazone derivative protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize substituent effects?

- Variable substituents : Systematically modify the fluorophenyl (e.g., 3-F, 4-CF) and benzylthio groups. Compare bioactivity using dose-response curves .

- Control groups : Include analogs lacking the piperidine methyl group or triazolone core to isolate functional contributions .

- Data analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity .

Q. What computational strategies predict target binding modes and selectivity?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets (e.g., PDB: 3POZ). Validate with MD simulations (NAMD/GROMACS) .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors from triazolone) using Discovery Studio .

Q. How do crystallographic data resolve structural ambiguities in analogs?

- Single-crystal X-ray diffraction : Compare bond lengths/angles of triazolone derivatives (e.g., 4-(4-fluorophenyl)-2-methyl-isoxazol-5(4H)-one, CCDC 667755) to validate tautomeric forms .

- Electron density maps : Analyze piperidine chair conformations and fluorophenyl planarity to infer steric constraints .

Q. What experimental designs address contradictions in bioactivity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。